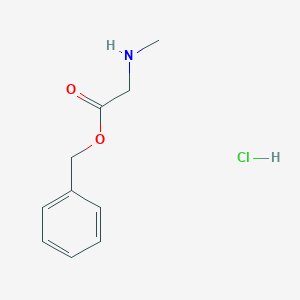

Benzyl 2-(methylamino)acetate hydrochloride

Descripción general

Descripción

Benzyl 2-(methylamino)acetate hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methylamino)acetate hydrochloride typically involves the reaction of benzyl chloroacetate with methylamine. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified through recrystallization to obtain a high-purity solid form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in bulk and stored under inert conditions to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-(methylamino)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Benzyl 2-(methylamino)acetate.

Reduction: Benzyl 2-(methylamino)ethanol.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl 2-(methylamino)acetate hydrochloride is primarily recognized for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, which are crucial in the development of new medications.

- Drug Development : The compound has been utilized in the synthesis of analgesics and anti-inflammatory agents. For instance, derivatives of benzylamine, which is structurally related to this compound, have been shown to possess pharmacological activities that can be harnessed for therapeutic purposes .

- Cerebral Vasodilators : Related compounds have been explored for their efficacy as cerebral vasodilators. For example, Nicardipine, a derivative of 2-(N-benzyl-N-methylamino)-ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylate hydrochloride, demonstrates significant clinical utility in treating conditions like hypertension .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives.

- Synthesis of Isoquinolines : this compound can be employed in reactions leading to isoquinoline derivatives. These compounds are important in medicinal chemistry owing to their diverse biological activities .

- Formation of Benzamide Derivatives : The compound has been used to synthesize benzamide derivatives through acylation reactions. Such derivatives often exhibit enhanced antibacterial and antifungal properties .

Research has indicated that this compound and its derivatives possess notable biological activities.

- Antibacterial and Antifungal Properties : Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from benzylamine have been tested against various microbial strains, showing promising results in inhibiting growth .

- In Vitro Testing : Selected derivatives have undergone in vitro testing to evaluate their effectiveness against pathogens. The minimum inhibitory concentrations (MICs) for these compounds suggest their potential as antimicrobial agents .

Mecanismo De Acción

The mechanism of action of Benzyl 2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including the suppression of tumor growth in certain cancers .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl 2-(amino)acetate hydrochloride

- Benzyl 2-(dimethylamino)acetate hydrochloride

- Benzyl 2-(ethylamino)acetate hydrochloride

Uniqueness

Benzyl 2-(methylamino)acetate hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and biological targets. This versatility makes it a valuable compound in various fields of research .

Actividad Biológica

Benzyl 2-(methylamino)acetate hydrochloride, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 215.68 g/mol

- CAS Number : 40298-32-6

The primary mechanism of action for this compound involves its interaction with specific enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the breakdown of proteins. This inhibition can lead to various biological effects, including:

- Tumor Growth Suppression : Research indicates that this compound may suppress tumor growth in certain cancer types by inhibiting pathways critical for cell proliferation.

- Enzyme Interactions : It has been utilized in biochemical studies to explore enzyme interactions and metabolic pathways, highlighting its role as a valuable tool in pharmacological research.

Anticancer Properties

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Study Findings : In a study examining its effects on breast cancer cells, the compound exhibited an IC value of approximately 15 µM, indicating moderate potency against these cells .

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic processes:

- NAPE-PLD Inhibition : The compound has shown promise as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling. The reported IC for NAPE-PLD inhibition was approximately 10 µM .

Case Study 1: Anticancer Activity

In a controlled study, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results highlighted:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 55 |

| 20 | 30 |

The data indicated that higher concentrations led to significantly reduced cell viability, supporting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with NAPE-PLD. The findings were summarized as follows:

| Compound Concentration (µM) | NAPE-PLD Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 5 | 20 |

| 10 | 50 |

| 15 | 75 |

This study concluded that this compound effectively inhibited NAPE-PLD activity at higher concentrations.

Applications in Research and Industry

This compound is widely used in scientific research due to its versatility:

- Chemistry : It serves as a building block in organic synthesis and is crucial for preparing various derivatives.

- Biology : The compound is used extensively in biochemical studies to investigate enzyme interactions and metabolic pathways.

- Industry : It is employed in producing specialty chemicals and intermediates for pharmaceuticals.

Propiedades

IUPAC Name |

benzyl 2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)13-8-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVSQXCDEBTOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595177 | |

| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40298-32-6 | |

| Record name | Benzyl N-methylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.